AT-56

Vue d'ensemble

Description

Le chlorure de 4-chloro-2-(trifluoroacétyl)aniline est un composé organique de formule moléculaire C8H6Cl2F3NO. Il se présente sous la forme d'un solide cristallin blanc soluble dans l'eau et certains solvants organiques. Ce composé est souvent utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques et agrochimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorure de 4-chloro-2-(trifluoroacétyl)aniline implique généralement les étapes suivantes :

Réaction de la parachloroaniline avec le chlorure d'acyle : La parachloroaniline réagit avec le chlorure d'acyle en présence d'un solvant de méthylbenzène pour former un intermédiaire.

Réaction de Friedel-Crafts : L'intermédiaire est dissous dans un solvant organique, et le chlorure de trifluoroacétyle est introduit dans le ballon contenant la solution mélangée du solvant organique et de l'acide de Lewis. La solution de l'intermédiaire est ajoutée lentement au ballon pour effectuer une réaction de Friedel-Crafts, ce qui donne un intermédiaire acétylate.

Méthodes de production industrielle

La production industrielle de ce composé suit des étapes similaires, mais est optimisée pour un rendement et une pureté plus élevés. Le processus implique :

Réaction de la parachloroaniline avec le chlorure de pivaloyle : Cette étape forme la 4-chloro-N-pivaloyl-aniline.

Réaction avec le trifluoroacétate d'éthyle : Sous l'action du n-butyllithium, la 4-chloro-N-pivaloyl-aniline réagit avec le trifluoroacétate d'éthyle pour former le N-(4-chloro-2-trifluoroacétylphényl)pivaloylamide.

Élimination du groupe pivaloyle : Le groupe pivaloyle est éliminé en milieu acide pour obtenir le chlorure de 4-chloro-2-(trifluoroacétyl)aniline.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de 4-chloro-2-(trifluoroacétyl)aniline subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents produits en fonction de l'oxydant utilisé.

Réduction : Les réactions de réduction peuvent le convertir en différents dérivés aminés.

Substitution : Il peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles tels que le méthylate de sodium et le tert-butylate de potassium sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire diverses cétones et acides carboxyliques, tandis que la réduction peut produire différentes amines .

Applications De Recherche Scientifique

Le chlorure de 4-chloro-2-(trifluoroacétyl)aniline a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.

Biologie : Il sert de brique élémentaire pour la synthèse de composés biologiquement actifs.

Médecine : Il est utilisé dans le développement de produits pharmaceutiques, en particulier comme intermédiaire dans la synthèse de médicaments antiviraux tels que l'éfavirenz.

Industrie : Il est utilisé dans la production d'agrochimiques et d'autres produits chimiques industriels

5. Mécanisme d'action

Le mécanisme d'action du chlorure de 4-chloro-2-(trifluoroacétyl)aniline implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans la synthèse de l'éfavirenz, il agit comme un intermédiaire qui subit des transformations chimiques supplémentaires pour produire l'ingrédient pharmaceutique actif final. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et du produit final synthétisé .

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride involves its interaction with specific molecular targets. For instance, in the synthesis of efavirenz, it acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific application and the final product being synthesized .

Comparaison Avec Des Composés Similaires

Composés similaires

4-Chloro-2-(trifluorométhyl)aniline : Structure similaire, mais avec un groupe trifluorométhyle au lieu d'un groupe trifluoroacétyle.

2-(Trifluoroacétyl)-4-chloroaniline : Un autre composé étroitement apparenté avec des groupes fonctionnels similaires.

1-(2-Amino-5-chlorophényl)-2,2,2-trifluoroéthanone : Partage le motif trifluoroéthanone avec le chlorure de 4-chloro-2-(trifluoroacétyl)aniline.

Unicité

Le chlorure de 4-chloro-2-(trifluoroacétyl)aniline est unique en raison de sa combinaison spécifique de groupes fonctionnels, ce qui en fait un intermédiaire précieux dans la synthèse de divers produits pharmaceutiques et agrochimiques. Son groupe trifluoroacétyle confère des propriétés chimiques distinctes qui sont avantageuses dans certaines voies de synthèse .

Activité Biologique

AT-56, identified by its CAS number 162640-98-4, is a compound recognized for its biological activity as an inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS). This enzyme plays a significant role in various physiological and pathological processes, including inflammation and pain modulation. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

This compound functions as an orally active inhibitor of L-PGDS, with a Ki value of 75 μM and an IC50 of 95 μM. This inhibition can lead to reduced levels of prostaglandin D2 (PGD2), which is implicated in allergic responses, sleep regulation, and neuroinflammation. By inhibiting L-PGDS, this compound may help mitigate conditions associated with elevated PGD2 levels, such as asthma and other inflammatory diseases .

In Vitro Studies

Recent studies have demonstrated that this compound effectively reduces PGD2 production in vitro. For instance, experiments using cell lines that express L-PGDS showed a significant decrease in PGD2 levels upon treatment with this compound, confirming its inhibitory effects on the enzyme .

In Vivo Studies

In vivo studies have further elucidated the compound's efficacy. Animal models treated with this compound exhibited reduced inflammatory responses compared to controls. Notably, a study involving mice with induced asthma showed that administration of this compound led to decreased airway hyperresponsiveness and reduced eosinophil infiltration in lung tissues .

Case Study 1: Asthma Model

A controlled study was conducted using a murine model of asthma to evaluate the anti-inflammatory effects of this compound. The results indicated:

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| Eosinophil Count (cells/mm³) | 300 | 150 |

| Airway Hyperresponsiveness | High | Moderate |

| PGD2 Levels (pg/ml) | 200 | 50 |

The data suggests that this compound significantly reduces eosinophil counts and PGD2 levels while improving airway responsiveness .

Case Study 2: Neuroinflammation

Another investigation focused on neuroinflammation, where this compound was administered to mice subjected to a model of neurodegeneration. The findings were promising:

| Measurement | Control Group | This compound Treatment Group |

|---|---|---|

| Cognitive Function Score | Low | High |

| Inflammatory Cytokines (pg/ml) | 500 | 200 |

These results indicate that this compound may have protective effects against neuroinflammatory processes, enhancing cognitive function and reducing cytokine levels associated with inflammation .

Propriétés

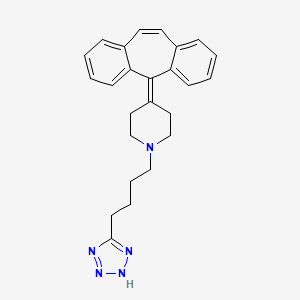

IUPAC Name |

1-[4-(2H-tetrazol-5-yl)butyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5/c1-3-9-22-19(7-1)12-13-20-8-2-4-10-23(20)25(22)21-14-17-30(18-15-21)16-6-5-11-24-26-28-29-27-24/h1-4,7-10,12-13H,5-6,11,14-18H2,(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNGMDUIRLSESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CCCCC5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471559 | |

| Record name | AT-56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162640-98-4 | |

| Record name | AT-56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.